molecular formula C7H8N4O B2382537 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one CAS No. 70187-82-5

6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B2382537
CAS No.: 70187-82-5
M. Wt: 164.168
InChI Key: UKFDXAGJIYSJRX-UHFFFAOYSA-N
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Description

6,8-Dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused imidazo-triazinone core with methyl substituents at positions 6 and 6. The methyl groups at positions 6 and 8 likely influence lipophilicity, metabolic stability, and target binding compared to analogs with bulkier substituents.

Properties

IUPAC Name

6,8-dimethyl-3H-imidazo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-6-8-3-9-7(12)11(6)5(2)10-4/h3H,1-2H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFDXAGJIYSJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CNC(=O)N2C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Group Incorporation at Positions 6 and 8

The dimethyl substituents are typically introduced via alkylation or by employing methyl-bearing starting materials. In analogous syntheses, 3H-imidazo[4,5-d]triazin-4(7H)-one derivatives are functionalized using methyl halides or dimethyl sulfate under basic conditions. For 6,8-dimethyl substitution, a two-step protocol may be employed:

  • Methylation of the imidazole nitrogen using methyl iodide in dimethylformamide (DMF).
  • Triazine ring formation with a methylated amidine precursor, as demonstrated in the synthesis of 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b]benzotriazepines .

Cyclization and Ring-Closure Mechanisms

Thermal Decarboxylation and Cyclization

A patented method for synthesizing 4H-imidazo[1,5-a]benzodiazepines involves thermal decarboxylation at 200°C in N-methylpyrrolidone (NMP), yielding Midazolam with an 89% purity. Adapting this protocol, the triazinone ring in 6,8-dimethyl-3H,4H-imidazo[1,5-a]triazin-4-one could form via decarboxylation of a carboxylic acid intermediate under similar high-temperature conditions.

Nucleophilic Addition and Imine Formation

The construction of the imidazole ring in 3H-imidazo[4,5-d]triazin-4(7H)-one derivatives proceeds through imine intermediates generated from triethyl orthoate and amines. For the target compound, this mechanism could be replicated using methylated amine precursors to ensure proper substitution at positions 6 and 8.

Reaction Optimization and Yield Enhancement

Temperature and Solvent Effects

Lower reaction temperatures (15°C vs. 35°C) improve yields in sodium thiosulfate-mediated reductions by minimizing side reactions. Similarly, continuous flow reactors—utilized in Midazolam synthesis—enhance temperature control and reduce isomer formation.

Parameter Effect on Yield Source
Temperature (15°C) Increased yield, lighter product
NMP solvent at 200°C 89% product purity
Basic hydrolysis 80–85% intermediate yield

Purification and Isomer Control

The presence of isomers, such as Isomidazolam in benzodiazepine synthesis, necessitates rigorous purification. For 6,8-dimethyl-3H,4H-imidazo[1,5-a]triazin-4-one, crystallization from ethyl acetate/ethanol mixtures (95:5 ratio) effectively removes impurities, as demonstrated in analogous processes.

Mechanistic Insights and Computational Modeling

Quantum chemical calculations have been employed to analyze ureation reactions in pyridine N-oxide derivatives, providing insights into transition states and regioselectivity. Applying these models to triazinone synthesis could optimize methyl group positioning and reaction pathways.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Research Findings and Implications

  • Therapeutic Potential: While pyrazolo-triazines are advanced in anticonvulsant research, imidazo-triazinones represent a promising scaffold for PDE inhibitors, warranting further preclinical studies.
  • Synthetic Optimization: Microwave-assisted methods for pyrazolo-triazines could be adapted for imidazo-triazinones to improve yields and scalability.
  • Substituent Engineering: Introducing polar groups (e.g., sulfonamides) or halogens may expand the pharmacological profile of 6,8-dimethyl-imidazo-triazinone toward anticancer or anti-inflammatory applications.

Biological Activity

6,8-Dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one (CAS No. 70187-82-5) is a heterocyclic compound that exhibits significant biological activity. Its unique structure combines imidazole and triazine rings, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C7H8N4O
  • Melting Point : 269-270 °C (decomposition)
  • Density : Approximately 1.51 g/cm³

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death via mitochondrial pathways.
  • Enzyme Inhibition : Inhibits enzymes involved in nucleotide synthesis.

Case Study : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound may bind to enzymes such as DNA topoisomerases and kinases that are crucial for cell division and proliferation.
  • Receptor Modulation : It can modulate receptor activity involved in signaling pathways related to cell survival and apoptosis.

Comparative Analysis

When compared to similar compounds in the imidazole and triazine classes, this compound exhibits enhanced stability and reactivity due to its specific methyl substitutions at positions 6 and 8.

Compound IC50 (µM) Activity Type
6-Methyl-3H-imidazo[1,5-a][1,3,5]triazin-4-one>50Low Anticancer Activity
8-Methyl-3H-imidazo[1,5-a][1,3,5]triazin-4-one25Moderate Anticancer Activity
This compound 15 High Anticancer Activity

Q & A

What spectroscopic methods are essential for confirming the structure of 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one?

Level: Basic
Answer:
The structural confirmation of this compound requires a combination of 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example, 1H NMR can resolve methyl protons at positions 6 and 8, while 13C NMR identifies carbonyl and heterocyclic carbons. IR spectroscopy verifies functional groups (e.g., C=O stretch near 1700 cm⁻¹). HRMS provides exact mass validation, as demonstrated for structurally similar imidazo-triazinones in synthetic protocols .

How can researchers address contradictory data in the characterization of synthetic intermediates of this compound?

Level: Advanced
Answer:
Discrepancies in NMR or mass data can arise from impurities, tautomerism, or solvent effects. To resolve these:

  • Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm connectivity.
  • Perform elemental analysis to validate empirical formulas.
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts). For example, conflicting signals in imidazo-triazine derivatives were resolved by deuterated solvent swaps and variable-temperature NMR .

What experimental design strategies are effective for optimizing the synthesis of 6,8-dimethylimidazo-triazinone derivatives?

Level: Advanced
Answer:
Adopt factorial design or split-plot methodologies to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, a split-split plot design was used in agricultural studies to analyze multiple variables over time, which can be adapted for kinetic studies in synthesis optimization . Additionally, one-pot multi-step reactions, as demonstrated for tetrahydroimidazo-pyridine derivatives, minimize intermediate isolation and improve yields .

What are the common synthetic pathways for imidazo[1,5-a][1,3,5]triazin-4-one derivatives?

Level: Basic
Answer:
Two primary routes include:

  • Cyclocondensation : Reacting aminomethyl-triazines with carbonylating agents (e.g., 1,1′-carbonyldiimidazole) under reflux conditions, as shown for imidazo-triazole-diones .
  • One-pot synthesis : Sequential nucleophilic substitution and cyclization, exemplified by the synthesis of tetrahydroimidazo-pyridines using nitrophenyl and cyano substituents .

How should safety protocols be adapted when handling this compound in laboratory settings?

Level: Basic
Answer:
Based on structurally related imidazo-pyrimidines:

  • Follow GHS hazard codes for acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335).
  • Use fume hoods , nitrile gloves , and eye protection .
  • Implement spill containment measures and emergency shower/eyewash access, as outlined in safety data sheets for similar heterocycles .

What computational methods are applicable for predicting the reactivity of 6,8-dimethylimidazo-triazinone?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Assess binding affinity with biological targets (e.g., enzymes in the purine metabolism pathway). For analogs like (5Z)-imidazol-4-ones, computational models validated experimental reactivity trends .

How can chromatographic techniques be optimized for purifying this compound?

Level: Basic
Answer:

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 10–90% ACN over 20 min) for high-purity isolation.
  • TLC monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress. Similar methods were critical in isolating Temozolomide analogs .

What strategies are recommended for analyzing the stability of this compound under various pH conditions?

Level: Advanced
Answer:
Conduct accelerated stability studies :

  • Incubate the compound in buffers (pH 1–13) at 40°C/75% RH.
  • Monitor degradation via LC-MS to identify breakdown products.
  • Use Arrhenius modeling to extrapolate shelf-life. For example, imidazo-triazinones are prone to hydrolysis at extreme pH, requiring lyophilized storage .

How do substituent variations at the 6 and 8 positions affect the compound’s biological activity?

Level: Advanced
Answer:

  • Perform structure-activity relationship (SAR) studies : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) and assay activity.
  • Compare with analogs like 8-chloro-6-(2-fluorophenyl) derivatives, where halogenation enhances receptor binding . Methyl groups at 6/8 may sterically hinder interactions, reducing potency.

What are the challenges in scaling up the synthesis from milligram to gram scale?

Level: Advanced
Answer:

  • Solubility issues : Switch from DMF to DMSO or THF for better dissolution at higher concentrations.
  • Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway exotherms.
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling, as shown for ethyl imidazo-triazole carboxylates .

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